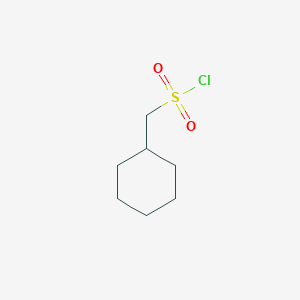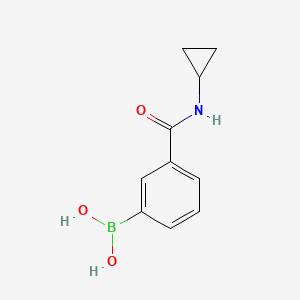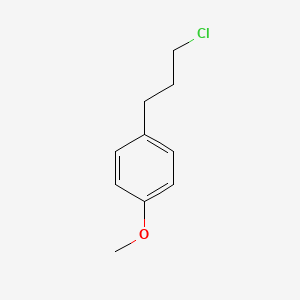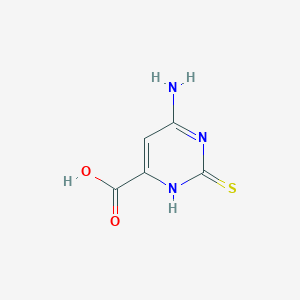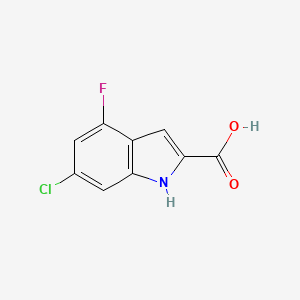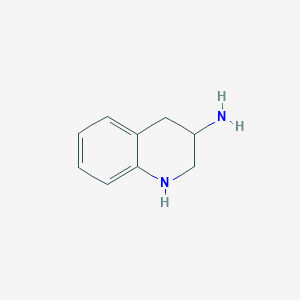
1,2,3,4-四氢喹啉-3-胺
概述
描述
1,2,3,4-Tetrahydroquinolin-3-amine is an organic compound with a unique structure that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core that is partially saturated, making it a versatile scaffold in medicinal chemistry. It has garnered significant attention due to its potential biological activities and applications in various fields.
科学研究应用
1,2,3,4-Tetrahydroquinolin-3-amine has a wide range of applications in scientific research:
作用机制
Target of Action
1,2,3,4-Tetrahydroquinolin-3-amine is a secondary amine . It has been found to interact with the retinoic acid receptor-related orphan receptor γ (RORγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
The compound acts as an inverse agonist of RORγ . This means that it binds to the receptor and reduces its activity, leading to a decrease in the transcriptional activity of RORγ .
Biochemical Pathways
RORγ regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, 1,2,3,4-Tetrahydroquinolin-3-amine can potentially impact these pathways and their downstream effects.
Result of Action
The inhibition of RORγ transcriptional activity by 1,2,3,4-Tetrahydroquinolin-3-amine can lead to antiproliferative activity, inhibition of colony formation, and the suppression of the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it has been shown to effectively suppress tumor growth in a 22Rv1 xenograft tumor model in mice .
安全和危害
未来方向
The future directions for 1,2,3,4-Tetrahydroquinolin-3-amine research are not explicitly mentioned in the retrieved papers. However, due to its diverse biological activities, there is a lot of interest in the scientific community in developing novel THIQ analogs with potent biological activity .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroquinolin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing various metabolic pathways . Additionally, 1,2,3,4-Tetrahydroquinolin-3-amine can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .
Cellular Effects
1,2,3,4-Tetrahydroquinolin-3-amine has been shown to influence various cellular processes. It can affect cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, 1,2,3,4-Tetrahydroquinolin-3-amine can alter the levels of key metabolites, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroquinolin-3-amine exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it has been identified as an inverse agonist for the retinoic acid receptor-related orphan receptor (RORγ), which plays a role in immune response and inflammation . By binding to RORγ, 1,2,3,4-Tetrahydroquinolin-3-amine can inhibit its activity, thereby modulating the expression of target genes involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroquinolin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2,3,4-Tetrahydroquinolin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroquinolin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
1,2,3,4-Tetrahydroquinolin-3-amine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites . The compound’s interaction with enzymes such as MAO also plays a role in its metabolic fate .
Transport and Distribution
Within cells and tissues, 1,2,3,4-Tetrahydroquinolin-3-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroquinolin-3-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications .
准备方法
The synthesis of 1,2,3,4-tetrahydroquinolin-3-amine can be achieved through several synthetic routes. One common method involves the reduction of quinoline derivatives followed by amination. Another approach includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often employ catalytic hydrogenation of quinoline derivatives using metal catalysts such as palladium or platinum to achieve the desired tetrahydroquinoline structure .
化学反应分析
1,2,3,4-Tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form decahydroquinoline derivatives using hydrogenation techniques.
Substitution: The amine group in 1,2,3,4-tetrahydroquinolin-3-amine can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
相似化合物的比较
1,2,3,4-Tetrahydroquinolin-3-amine can be compared with other similar compounds such as:
属性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSQFLMMNVFTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398818 | |
| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40615-02-9 | |
| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

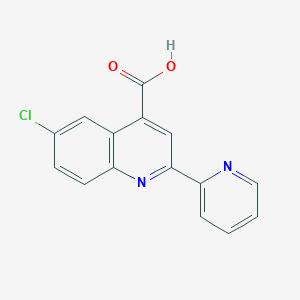
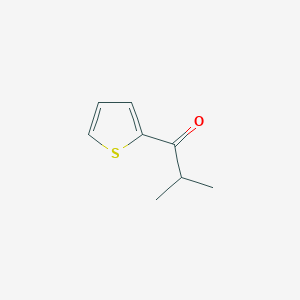

![Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-](/img/structure/B1350895.png)
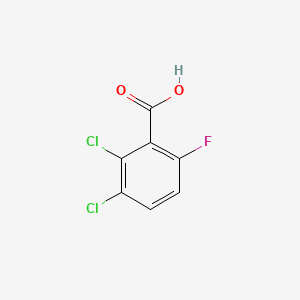
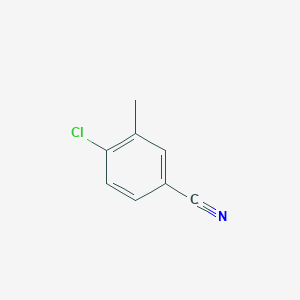
![N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1350901.png)

